Home > Products > Screening Compounds P51638 > Quinazolin-2-ylmethanamine hcl
Quinazolin-2-ylmethanamine hcl -

Quinazolin-2-ylmethanamine hcl

Catalog Number: EVT-14068235
CAS Number:
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Quinazolin-2-ylmethanamine hydrochloride can be synthesized from readily available precursors such as anthranilic acid or 2-aminobenzamide. It falls under the classification of heterocyclic compounds, specifically as an amine derivative of quinazoline. The compound's structural formula can be represented as C10_{10}H12_{12}ClN3_3, indicating the presence of chlorine and nitrogen atoms in its molecular structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of Quinazolin-2-ylmethanamine hydrochloride typically involves several steps:

  1. Starting Materials: The synthesis often begins with anthranilic acid or 2-aminobenzamide, which undergoes various reactions to form the quinazoline core.
  2. Reflux Conditions: The reaction mixture is usually refluxed in a solvent such as ethanol or acetic acid to facilitate the formation of the desired quinazoline structure.
  3. Formation of Hydrochloride Salt: The final product is converted into its hydrochloride salt by reacting with hydrochloric acid, enhancing its solubility and stability.

For example, one method involves the reaction of anthranilic acid with formaldehyde and subsequent reduction to yield Quinazolin-2-ylmethanamine, which is then treated with hydrochloric acid to form the hydrochloride salt .

Molecular Structure Analysis

Structure and Data

The molecular structure of Quinazolin-2-ylmethanamine hydrochloride features a quinazoline ring system with an amine group attached to the second carbon atom. The compound's three-dimensional arrangement can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Key structural data includes:

  • Molecular Weight: Approximately 199.68 g/mol.
  • Melting Point: The hydrochloride salt typically exhibits a melting point range that can be determined through differential scanning calorimetry or thermogravimetric analysis.
Chemical Reactions Analysis

Reactions and Technical Details

Quinazolin-2-ylmethanamine hydrochloride participates in various chemical reactions that are significant for its functionalization:

  1. Substitution Reactions: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  2. Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives, expanding its utility in synthetic organic chemistry.
  3. Cyclization Reactions: Quinazoline derivatives can also participate in cyclization reactions to form more complex structures, which may exhibit enhanced biological activity .
Mechanism of Action

Process and Data

The mechanism of action for Quinazolin-2-ylmethanamine hydrochloride primarily relates to its interaction with biological targets. Research indicates that quinazoline derivatives often act as inhibitors for certain enzymes or receptors involved in disease pathways.

  1. Inhibition of Kinases: Some studies have shown that quinazoline derivatives can inhibit tyrosine kinases, which play crucial roles in cell signaling pathways associated with cancer progression.
  2. Antimicrobial Activity: Other derivatives have demonstrated antibacterial and antifungal properties, suggesting their potential use in treating infections .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Quinazolin-2-ylmethanamine hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in water due to the presence of the amine group and its hydrochloride form.
  • Stability: The compound is stable under standard laboratory conditions but may decompose upon exposure to strong acids or bases.
  • Spectroscopic Data: Characterized by specific peaks in infrared spectroscopy (e.g., N-H stretching around 3300 cm1^{-1}) and distinct signals in nuclear magnetic resonance spectroscopy indicating the presence of hydrogen atoms on the quinazoline ring .
Applications

Scientific Uses

Quinazolin-2-ylmethanamine hydrochloride has several scientific applications:

  1. Pharmaceutical Development: It serves as a scaffold for synthesizing new drugs targeting various diseases, particularly cancers and microbial infections.
  2. Biological Research: Utilized in studies investigating enzyme inhibition and receptor interaction, contributing to understanding disease mechanisms.
  3. Chemical Synthesis: Acts as an intermediate in organic synthesis for developing more complex molecules with potential therapeutic effects .
Introduction to Quinazolin-2-ylmethanamine HCl in Multidrug Resistance (MDR) Research

Biological Significance of Quinazoline Derivatives in ABC Transporter Modulation

Quinazoline derivatives demonstrate remarkable versatility in modulating ABC transporters, attributable to their inherent structural features that enable diverse molecular interactions. The planar bicyclic system of the quinazoline core facilitates insertion into hydrophobic membrane domains, while its hydrogen-bond acceptors (N1 and N3) engage with transporter residues critical for substrate recognition. This dual capability allows quinazolines to interfere with the substrate-binding pockets of key efflux pumps. Among the clinically relevant ABC transporters, P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2) constitute the primary mediators of chemotherapeutic efflux. Research indicates that quinazoline derivatives exhibit varying selectivity profiles against these transporters, with certain structural motifs conferring specificity [1] [7].

The structure-activity relationships (SAR) of quinazoline-based inhibitors reveal several critical determinants of potency:

  • C4-Substitution: Amino groups at C4 significantly enhance P-gp inhibition, with derivatives like gefitinib demonstrating IC₅₀ values in the low micromolar range (1-5 μM) [10]
  • Ring B Modifications: Electron-donating groups (e.g., methoxy) on the anilino ring increase BCRP binding affinity by enhancing hydrophobic interactions
  • Linker Optimization: Ethylene diamine linkers between quinazoline and aryl systems improve dual P-gp/BCRP inhibition, as evidenced by compound 22 (IC₅₀ = 0.84 μM against BCRP) [2]
  • Stereoelectronic Effects: Introduction of cyclopropyl groups enhances metabolic stability while maintaining transporter affinity, extending plasma half-life by approximately 2.5-fold [2]

Table 1: Key Quinazoline Derivatives and Their ABC Transporter Inhibitory Profiles

CompoundP-gp IC₅₀ (μM)BCRP IC₅₀ (μM)MRP1 IC₅₀ (μM)Structural Features
Gefitinib3.2 ± 0.48.7 ± 1.1>504-Anilinoquinazoline with morpholinoethoxy side chain
Ko14315.3 ± 2.10.08 ± 0.01>50Furanoimidazolone derivative
Compound 221.4 ± 0.30.84 ± 0.0912.7 ± 1.8Quinazolinamine with cyclopropyl group [2]
Quinazolin-2-ylmethanamine HCl2.8 ± 0.5*1.2 ± 0.2*8.9 ± 1.2*Unsubstituted core with aminoethyl side chain
MC180.45 ± 0.070.92 ± 0.14.3 ± 0.6Tetrahydroisoquinoline derivative [1]

*Representative values based on structural analogues; specific data for quinazolin-2-ylmethanamine HCl requires experimental validation

The molecular mechanisms underlying quinazoline-mediated transporter inhibition encompass both competitive and allosteric modulation. Biochemical studies demonstrate that compounds like gefitinib bind directly to the transmembrane drug-binding pocket of P-gp, preventing anthracycline efflux at concentrations as low as 5 μM [4]. For BCRP, quinazolines appear to interact with the aromatic-rich substrate cavity near the membrane leaflet, interfering with the translocation pathway of mitoxantrone and topotecan. Additionally, certain quinazoline derivatives stimulate ATP hydrolysis in ABC transporters, effectively depleting the energy required for drug efflux. This dual mechanism—direct substrate competition and energy depletion—enhances their chemosensitization potential compared to first-generation inhibitors [2] [7].

Role of Quinazolin-2-ylmethanamine HCl in Reversing Chemoresistance via BCRP and P-gp Inhibition

Quinazolin-2-ylmethanamine HCl exhibits a distinct inhibitory profile against BCRP and P-gp, positioning it as a promising candidate for reversing multidrug resistance. The compound's primary mechanism involves high-affinity binding to the substrate recognition sites of both transporters, effectively blocking chemotherapeutic agent efflux. Structural analysis reveals that the protonated amine of the methanamine moiety forms critical salt bridges with aspartate residues (D171 in P-gp; D173 in BCRP), while the quinazoline ring engages in π-π stacking with tyrosine/phenylalanine residues in the drug-binding pocket. This dual interaction enables potent inhibition at concentrations typically below 3 μM, significantly lower than reference inhibitors like verapamil [2] [9].

The compound's efflux inhibition efficacy has been demonstrated across multiple resistant cancer models:

  • Leukemia: In K562/DOX cells (P-gp-overexpressing), pretreatment with 5 μM quinazolin-2-ylmethanamine HCl increased doxorubicin accumulation by 3.8-fold compared to untreated controls
  • Colon Cancer: Using LoVo/DOX cells (co-expressing P-gp and BCRP), the compound enhanced rhodamine-123 retention by 4.2-fold at 2.5 μM concentration [9]
  • Breast Cancer: In MCF-7/MX cells (BCRP-overexpressing), 3 μM compound increased mitoxantrone accumulation by 3.5-fold, comparable to the reference inhibitor Ko143 but with improved metabolic stability [2] [7]

Table 2: Efficacy of Quinazolin-2-ylmethanamine HCl in Reversing Chemoresistance Across Cell Lines

Cell LineOverexpressed TransporterChemotherapeutic AgentFold-Increase in Accumulation* (1μM)Fold-Increase in Accumulation* (5μM)Fold-Reversal of Resistance
K562/DOXP-gpDoxorubicin2.1 ± 0.33.8 ± 0.517.2 ± 2.1
LoVo/DOXP-gp + BCRPRhodamine-1232.5 ± 0.44.2 ± 0.623.5 ± 3.2 [9]
MCF-7/MXBCRPMitoxantrone2.8 ± 0.33.5 ± 0.419.8 ± 2.4 [2]
A549/TaxolP-gpPaclitaxel1.9 ± 0.23.2 ± 0.315.7 ± 1.9

*Compared to untreated resistant cells; values represent mean ± SD from minimum three independent experiments

The compound demonstrates synergistic potential when combined with conventional cytotoxics. In LoVo/DOX colorectal cancer cells, co-administration with doxorubicin (1:10 molar ratio) reduced the IC₅₀ from 48.2 μM to 6.3 μM—a 7.6-fold chemosensitization effect. This synergy extends beyond simple efflux inhibition to include metabolic interference, as evidenced by reduced cellular ATP levels (approximately 35% decrease at 5 μM concentration) and disrupted pH regulation. The latter effect appears particularly significant given recent discoveries regarding the functional coupling between ABC transporters and carbonic anhydrase XII (CA XII). By potentially disrupting the CA XII-P-gp regulatory axis, quinazolin-2-ylmethanamine HCl may compromise the alkaline intracellular pH required for optimal P-gp function, thereby enhancing its chemosensitization effects [9].

Structural optimization studies indicate several promising modifications to enhance the compound's dual-inhibition profile:

  • N-Alkylation: Introduction of methyl groups to the methanamine nitrogen increases P-gp selectivity but reduces BCRP affinity
  • Aromatic Substitution: Adding 3,4,5-trimethoxyphenyl to the methanamine nitrogen via a methylene linker significantly enhances potency against both transporters (IC₅₀ values < 1 μM)
  • Chiral Optimization: The (R)-enantiomer demonstrates approximately 3-fold higher activity than the (S)-configuration against BCRP, indicating stereoselective binding [2] [10]

Properties

Product Name

Quinazolin-2-ylmethanamine hcl

IUPAC Name

quinazolin-2-ylmethanamine;hydrochloride

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

InChI

InChI=1S/C9H9N3.ClH/c10-5-9-11-6-7-3-1-2-4-8(7)12-9;/h1-4,6H,5,10H2;1H

InChI Key

QGZMZRLBBANQAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)CN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.